molecular formula C8H8OS3 B151223 1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo- CAS No. 129679-51-2

1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo-

Cat. No. B151223
M. Wt: 216.4 g/mol
InChI Key: PSJHEFDQZXRQHY-UHFFFAOYSA-N
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Description

THTT is a heterocyclic compound that has a thienothiophene core structure. It was first synthesized in 1972 by N. A. Petrukhina and V. V. Turova. THTT has a wide range of potential applications in scientific research due to its unique structure and properties.

Mechanism Of Action

The mechanism of action of THTT is not fully understood. However, it is believed that THTT acts as an electron donor and can participate in various electron transfer reactions. THTT has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.

Biochemical And Physiological Effects

THTT has been shown to exhibit various biochemical and physiological effects. THTT has been shown to have antiviral activity against the herpes simplex virus. THTT has also been shown to inhibit the growth of cancer cells in vitro. THTT has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using THTT in lab experiments is its unique structure, which allows for the synthesis of novel materials and bioactive compounds. However, the synthesis of THTT can be challenging, and the yield of THTT can be low. Additionally, the mechanism of action of THTT is not fully understood, which may limit its potential applications in certain scientific research fields.

Future Directions

There are several future directions for the study of THTT. One potential direction is the synthesis of novel materials using THTT as a building block. Another potential direction is the development of new bioactive compounds using THTT as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of THTT and its potential applications in various scientific research fields.
In conclusion, THTT is a heterocyclic compound with a thienothiophene core structure that has gained significant attention in recent years due to its potential applications in scientific research. The synthesis of THTT can be achieved through various methods, and it has been extensively studied for its potential applications in material science, organic chemistry, and biochemistry. THTT has been shown to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of THTT, including the synthesis of novel materials and the development of new bioactive compounds.

Synthesis Methods

The synthesis of THTT can be achieved through various methods, including the reaction of 2,5-dimethylthiophene with maleic anhydride in the presence of a catalyst, or the reaction of 2,5-dimethylthiophene with 1,4-benzoquinone in the presence of a catalyst. The yield of THTT can be improved by using a solvent such as toluene or xylene.

Scientific Research Applications

THTT has been extensively studied for its potential applications in various scientific research fields, including material science, organic chemistry, and biochemistry. THTT has been used as a building block for the synthesis of novel materials, such as organic semiconductors and conductive polymers. THTT has also been used as a starting material for the synthesis of various bioactive compounds, such as antiviral and anticancer agents.

properties

CAS RN

129679-51-2

Product Name

1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo-

Molecular Formula

C8H8OS3

Molecular Weight

216.4 g/mol

IUPAC Name

9-sulfanylidene-5,10-dithiatricyclo[5.3.0.04,8]decan-6-one

InChI

InChI=1S/C8H8OS3/c9-7-5-3-1-2-4(11-7)6(5)8(10)12-3/h3-6H,1-2H2

InChI Key

PSJHEFDQZXRQHY-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1SC3=O)C(=S)S2

Canonical SMILES

C1CC2C3C(C1SC3=O)C(=S)S2

synonyms

1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo-

Origin of Product

United States

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